5-(6-Bromopyrazin-2-yl)thiazol-2-amine
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Overview
Description
5-(6-Bromopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Bromopyrazin-2-yl)thiazol-2-amine typically involves the reaction of 6-bromopyrazine-2-carboxylic acid with thioamides under specific conditions. One common method includes the use of phosphorus pentachloride (PCl5) as a catalyst to facilitate the formation of the thiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as halogenation, cyclization, and purification to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(6-Bromopyrazin-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other functional groups, such as amines, thiols, or alkyl groups, using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and alkyl halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles and other reduced derivatives.
Scientific Research Applications
5-(6-Bromopyrazin-2-yl)thiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(6-Bromopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the pyrazine ring can form halogen bonds with target proteins, enhancing binding affinity and specificity . The thiazole ring can interact with active sites of enzymes, inhibiting their activity and disrupting cellular processes. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)thiazol-2-amine: Similar structure with a bromine atom in the phenyl ring instead of the pyrazine ring.
2-Aminothiazole: Lacks the bromopyrazine moiety but shares the thiazole ring structure.
6-Bromopyrazine-2-carboxamide: Contains the bromopyrazine moiety but lacks the thiazole ring.
Uniqueness
5-(6-Bromopyrazin-2-yl)thiazol-2-amine is unique due to the presence of both the bromopyrazine and thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5BrN4S |
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Molecular Weight |
257.11 g/mol |
IUPAC Name |
5-(6-bromopyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-6-3-10-1-4(12-6)5-2-11-7(9)13-5/h1-3H,(H2,9,11) |
InChI Key |
ZHMANWFKQWZNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
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